molecular formula C17H21ClN2S B4301489 N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA

N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA

Cat. No.: B4301489
M. Wt: 320.9 g/mol
InChI Key: QDWKKMPTZMLZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N’-(3-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of an adamantyl group and a chlorophenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(3-chlorophenyl)thiourea typically involves the reaction between 1-adamantylamine and 3-chlorophenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure optimal yield. The general reaction scheme is as follows:

1-adamantylamine+3-chlorophenyl isothiocyanateN-1-adamantyl-N’-(3-chlorophenyl)thiourea\text{1-adamantylamine} + \text{3-chlorophenyl isothiocyanate} \rightarrow \text{N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA} 1-adamantylamine+3-chlorophenyl isothiocyanate→N-1-adamantyl-N’-(3-chlorophenyl)thiourea

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the chlorophenyl group.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research suggests that it may possess pharmacological properties, including antiviral and anticancer activities.

    Industry: Its unique structural features make it suitable for use in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids. By inhibiting sEH, the compound can modulate the levels of bioactive lipids, potentially leading to therapeutic effects in conditions such as inflammation and cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-N’-(4-chlorophenyl)urea: Similar in structure but with a urea moiety instead of thiourea.

    N-1-adamantyl-N’-(3,5-dimethylphenyl)thiourea: Contains a dimethylphenyl group instead of a chlorophenyl group.

Uniqueness

N-1-adamantyl-N’-(3-chlorophenyl)thiourea stands out due to the presence of both an adamantyl group and a chlorophenyl group, which confer unique steric and electronic properties

Properties

IUPAC Name

1-(1-adamantyl)-3-(3-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2S/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKKMPTZMLZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA
Reactant of Route 5
N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA
Reactant of Route 6
N-(1-ADAMANTYL)-N'-(3-CHLOROPHENYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.